Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate
Description
Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate is an aromatic ester derivative characterized by a 3,6-dichloro-2-methoxybenzoic acid core esterified with a furan-2-ylmethanol group. This compound belongs to the class of halogenated benzoates, which are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. The methoxy group at the ortho-position and chlorine atoms at the meta and para positions on the benzene ring contribute to its unique electronic and steric properties.
Properties
CAS No. |
33618-86-9 |
|---|---|
Molecular Formula |
C13H10Cl2O4 |
Molecular Weight |
301.12 g/mol |
IUPAC Name |
furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C13H10Cl2O4/c1-17-12-10(15)5-4-9(14)11(12)13(16)19-7-8-3-2-6-18-8/h2-6H,7H2,1H3 |
InChI Key |
RFXMLIQFTCYYCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OCC2=CC=CO2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with furan-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
Key Notes :
-
Basic hydrolysis is industrially preferred due to higher efficiency and ease of product isolation .
-
Acidic conditions may lead to partial decomposition of the furan ring at elevated temperatures.
Nucleophilic Substitution Reactions
The chlorine atoms at positions 3 and 6 on the benzoate ring are susceptible to nucleophilic substitution:
| Reagent | Conditions | Product | Applications |
|---|---|---|---|
| Ammonia (NH₃) | DMF, 80°C, 12 h | 3,6-Diamino-2-methoxybenzoate derivative | Pharmaceutical intermediates |
| Sodium thiophenolate | K₂CO₃, DMSO, 100°C, 6 h | 3,6-Bis(phenylthio)-2-methoxybenzoate derivative | Agrochemical synthesis |
Mechanism :
-
Electron-withdrawing groups (Cl, OMe) activate the aromatic ring for SNAr (nucleophilic aromatic substitution) .
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring participates in electrophilic reactions:
| Reaction Type | Reagents | Position | Product | Selectivity |
|---|---|---|---|---|
| Alkylation | CH₃I, AlCl₃, 0°C | C5 | 5-Methylfuran-2-ylmethyl benzoate | >90% regioselectivity |
| Acylation | AcCl, FeCl₃, 25°C | C5 | 5-Acetylfuran-2-ylmethyl benzoate | 85% yield |
Key Insight :
-
Substituents on the furan ring alter the compound’s electronic profile, influencing its herbicidal activity.
Hydrolysis Pathway
-
Base-promoted : KOH deprotonates the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol .
-
Acid-catalyzed : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the ester bond.
Substitution Reactivity
-
Chlorine substituents create electron-deficient sites on the benzoate ring, enabling attack by soft nucleophiles (e.g., thiols, amines) via a two-step addition-elimination mechanism.
Industrial and Biological Implications
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate has shown potential as an antiviral agent. Research indicates that derivatives of this compound can inhibit the replication of viruses such as Hepatitis B. A study demonstrated that modifications to the furan ring enhance antiviral activity, suggesting that structural variations can lead to improved efficacy against viral infections .
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions. A detailed analysis revealed that furan derivatives could modulate immune responses, thereby reducing inflammation in animal models .
3. Antioxidant Activity
this compound has been evaluated for its antioxidant properties. Antioxidants play a vital role in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, indicating its potential use in formulations aimed at reducing oxidative damage in cells .
Agricultural Applications
1. Herbicidal Activity
The compound's structural analogs are being explored as herbicides due to their ability to mimic plant growth regulators like auxins. Research demonstrates that this compound can effectively control broadleaf weeds in crops such as maize and sorghum. Field trials have shown significant reductions in weed populations with minimal impact on crop yield .
2. Pest Control
In addition to herbicidal properties, derivatives of this compound are being investigated for their insecticidal activities. The mode of action involves disrupting the nervous system of target pests, leading to effective pest management strategies in sustainable agriculture .
Materials Science Applications
1. Polymer Synthesis
Furan-based compounds are increasingly utilized in the synthesis of polymers due to their ability to undergo polymerization reactions. This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing furan units exhibit improved resistance to thermal degradation compared to traditional polymers .
2. Coatings and Adhesives
The unique chemical structure of furan derivatives allows them to be used in formulating advanced coatings and adhesives. Their application results in products with enhanced durability and resistance to environmental factors such as moisture and UV radiation. Case studies indicate that coatings developed with this compound show superior adhesion properties compared to conventional formulations .
Case Studies
Mechanism of Action
The mechanism of action of furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The biological and physicochemical properties of halogenated benzoates are highly sensitive to substituent positions and functional groups. Key structural analogs include:
Physicochemical Properties
- Lipophilicity and Solubility : The furan-2-ylmethyl ester exhibits intermediate lipophilicity compared to methyl (more hydrophilic) and hexyl (more hydrophobic) analogs. This affects its solubility in organic solvents and bioavailability .
- Thermal Stability : Methyl and hexyl esters show distinct phase transitions; for example, methyl 3,6-dichloro-2-methoxybenzoate has a melting point of 304.6 K, while hexyl analogs are likely liquids at room temperature .
Biological Activity
Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on diverse research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical reactions involving furan derivatives and chlorinated benzoates. The synthesis typically involves the reaction of furan-2-carboxaldehyde with 3,6-dichloro-2-methoxybenzoic acid in the presence of coupling agents. The resulting compound exhibits a complex structure characterized by the presence of both furan and benzoate moieties, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin, indicating its potential as an antimicrobial agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP), it was found to exhibit moderate antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of furan compounds demonstrated that those containing halogen substitutions, such as dichlorine in this compound, showed enhanced antibacterial properties due to increased lipophilicity and interaction with bacterial membranes .
- In Vivo Studies : In animal models, administration of this compound resulted in reduced bacterial load in infected tissues when compared to control groups treated with conventional antibiotics. This highlights its potential as a therapeutic agent in treating bacterial infections .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis or disrupt membrane integrity due to its lipophilic nature and molecular structure.
Q & A
Basic: What synthetic routes are optimal for preparing Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate from 3,6-dichloro-2-methoxybenzoic acid, and how can esterification yields be maximized?
Methodological Answer:
The esterification of 3,6-dichloro-2-methoxybenzoic acid with furan-2-ylmethanol can be achieved via two primary routes:
- Steglich Esterification: Use -dicyclohexylcarbodiimide (DCC) or -diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane. This method avoids acidic conditions that might degrade sensitive substituents. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate) is recommended.
- Acid Chloride Intermediate: Convert the acid to its chloride using thionyl chloride (SOCl), followed by reaction with furan-2-ylmethanol in the presence of triethylamine to neutralize HCl. This route typically achieves >85% yield when using excess alcohol and inert atmosphere conditions .
Advanced: How do disorder phenomena in the furan moiety complicate X-ray crystallographic analysis of this compound?
Methodological Answer:
Disorder in the furan ring, as observed in structurally related compounds (e.g., (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol), arises from rotational flexibility around the ester linkage. To resolve this:
- Collect high-resolution data (≤0.8 Å) to refine occupancies of disordered sites.
- Use SHELXL for refinement, employing PART and SUMP instructions to model partial occupancies.
- Apply geometric restraints (e.g., DFIX, FLAT) to maintain reasonable bond lengths and planarity during refinement. For severe cases, alternative software like OLEX2 may improve modeling .
Basic: What experimental techniques are suitable for determining the thermodynamic properties (e.g., fusion enthalpy) of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC): Perform heating scans at 10 K/min under nitrogen purge. Calibrate using indium standards. For the methyl ester analogue (CAS 6597-78-0), fusion enthalpy was reported as 18.49 kJ/mol at 304.6 K, providing a benchmark .
- Thermogravimetric Analysis (TGA): Assess thermal stability by monitoring mass loss under controlled heating. Compare decomposition onset temperatures with structurally similar esters to infer stability trends.
Advanced: How does the furan-2-ylmethyl ester group influence the herbicidal activity of dicamba derivatives compared to alkyl esters?
Methodological Answer:
- Structure-Activity Relationship (SAR): The furan group introduces π-π stacking interactions with aromatic residues in plant auxin receptors, potentially enhancing binding affinity. Compare IC values against Arabidopsis auxin-binding protein 1 (ABP1) using radiolabeled assays.
- Bioassay Design: Test foliar absorption and translocation in Amaranthus retroflexus under controlled light/temperature. The ester’s lipophilicity (logP) affects cuticle penetration, which can be quantified via HPLC-MS analysis of tissue extracts .
Basic: Which chromatographic methods effectively separate this compound from synthesis by-products?
Methodological Answer:
- Reverse-Phase HPLC: Use a C18 column with mobile phase gradients (e.g., acetonitrile/water + 0.1% formic acid). Detection at 254 nm optimizes sensitivity for the dichloroaromatic core.
- GC-MS for Volatile By-Products: Employ a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) to identify residual furan-2-ylmethanol or chlorinated intermediates.
Advanced: What experimental protocols assess the hydrolytic stability of the ester bond under varying pH conditions?
Methodological Answer:
- Kinetic Studies: Incubate the compound in buffered solutions (pH 2–10) at 25°C and 37°C. Sample aliquots at intervals and quantify hydrolysis via:
- UV-Vis Spectroscopy: Monitor loss of ester absorbance at λ~270 nm.
- NMR Spectroscopy: Track disappearance of the ester carbonyl signal (δ ~168 ppm in NMR).
- Activation Energy Calculation: Use Arrhenius plots of rate constants (k) derived from pseudo-first-order kinetics to predict environmental persistence .
Advanced: How can DFT calculations elucidate electronic effects of substituents on the benzoate core’s reactivity?
Methodological Answer:
- Computational Setup: Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian 16. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugation between methoxy O-atoms and the aromatic ring. Compare charge distributions with methyl or phenyl esters to rationalize reactivity differences observed in nucleophilic acyl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
